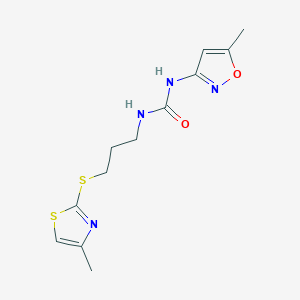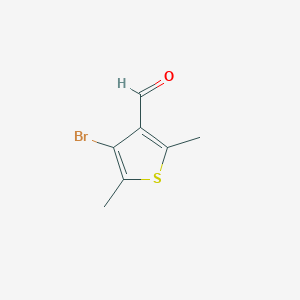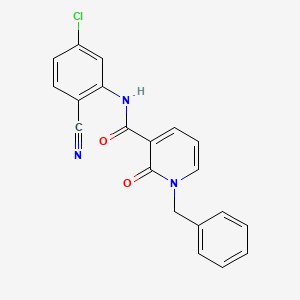
1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Conformational Adjustments and Assembly
Conformational adjustments in urea and thiourea-based assemblies have been observed, focusing on the intramolecular hydrogen bonded synthons and their self-assemblies. These studies emphasize the difference in polymorphism and cyclization reactions between urea and thiourea derivatives, showcasing anion-guided assembly behavior in thiazole-based compounds (Nithi Phukan & J. Baruah, 2016).
Microwave-Assisted Synthesis
Microwave irradiation has been used to facilitate the synthesis of isoxazolyltriazinan-2-ones, demonstrating an efficient method for creating specific urea derivatives with potential applications in material science and drug discovery (E. Rajanarendar et al., 2004).
Antimicrobial Activity and Cytotoxicity
The synthesis of novel urea derivatives has been explored for their inhibitory effects as antimicrobial agents and their cytotoxicity against certain cancer cell lines, highlighting the potential for these compounds in therapeutic applications (B. Shankar et al., 2017).
Structural and Biological Activity
Studies on the synthesis, structure, and biological activity of thiazolyl urea derivatives have revealed their promising antitumor activities. Such investigations contribute to the development of new chemotherapeutic agents (S. Ling et al., 2008).
Anion Receptors and Organocatalysis
Research into non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino acid derivatives has provided insights into their potential application in chiral recognition and catalysis (C. Roussel et al., 2006).
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-8-7-20-12(14-8)19-5-3-4-13-11(17)15-10-6-9(2)18-16-10/h6-7H,3-5H2,1-2H3,(H2,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCLZGZDDOZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)


![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)



![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)


![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
